7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H14FN3O3 and its molecular weight is 387.37. The purity is usually 95%.
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Scientific Research Applications
Fluorinated Compounds in Radiopharmaceuticals
Compounds containing fluorine, such as fluoropyridine-based maleimide reagents, have been designed for the prosthetic labeling of peptides and proteins. This application is crucial for developing radiopharmaceuticals for positron emission tomography (PET). The specific design allows for selective conjugation with a thiol function, enhancing the efficiency of alkylation of free thiol functions in cysteine residues. This method has been applied to label small peptides and proteins, confirming its utility for imaging agent development in tumor imaging (de Bruin et al., 2005).
Pyridylpyrroles in Chemical Synthesis
The synthesis of 3,5-disubstituted-2-pyridylpyrroles demonstrates the efficiency of novel condensation reactions between 2-(aminomethyl)pyridine and 1,3-diones. This process showcases the versatility of pyridylpyrroles in constructing complex molecular architectures. The dependency of regioselectivity on additional aminomethylpyridine presence suggests pathways to tailor the synthesis for specific research needs, highlighting their potential in synthetic organic chemistry (Klappa et al., 2002).
Properties
IUPAC Name |
7-fluoro-2-(4-methylpyridin-2-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O3/c1-12-7-9-25-17(10-12)26-19(15-4-2-3-8-24-15)18-20(27)14-11-13(23)5-6-16(14)29-21(18)22(26)28/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUGLIRXPINEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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